molecular formula C11H8FN3S B13099517 5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B13099517
M. Wt: 233.27 g/mol
InChI Key: LZDCQOKFIVYIKY-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a thiazole ring with a triazole ring, making it a valuable scaffold for the development of new drugs and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature and has been shown to produce excellent yields . The reaction conditions are straightforward, making this method efficient and accessible for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating infections, cancer, and other diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its combination of a thiazole and triazole ring, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.

Properties

Molecular Formula

C11H8FN3S

Molecular Weight

233.27 g/mol

IUPAC Name

5-(3-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C11H8FN3S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,1H3

InChI Key

LZDCQOKFIVYIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)F

Origin of Product

United States

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